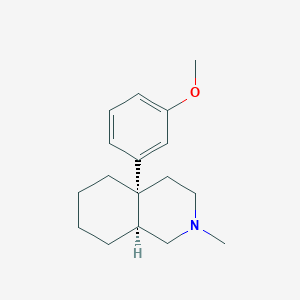
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline is a complex organic compound that belongs to the class of decahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a decahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the decahydroisoquinoline core. The methoxyphenyl group is then introduced through a series of substitution reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学研究应用
(4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of (4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate physiological processes.
相似化合物的比较
Similar Compounds
Octahydro fused azadecalin compounds: These compounds share a similar core structure but differ in their substituents and specific biological activities.
Other decahydroisoquinolines: Various decahydroisoquinolines with different substituents can be compared to (4aR,8aS)-4a-(3-Methoxyphenyl)-2-methyldecahydroisoquinoline to highlight its unique properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxyphenyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
59226-95-8 |
|---|---|
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC 名称 |
(4aR,8aS)-4a-(3-methoxyphenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C17H25NO/c1-18-11-10-17(9-4-3-6-15(17)13-18)14-7-5-8-16(12-14)19-2/h5,7-8,12,15H,3-4,6,9-11,13H2,1-2H3/t15-,17+/m1/s1 |
InChI 键 |
NDEBTTKKQOYLNO-WBVHZDCISA-N |
手性 SMILES |
CN1CC[C@@]2(CCCC[C@@H]2C1)C3=CC(=CC=C3)OC |
规范 SMILES |
CN1CCC2(CCCCC2C1)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)
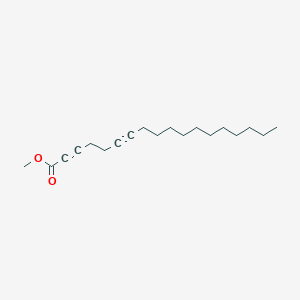

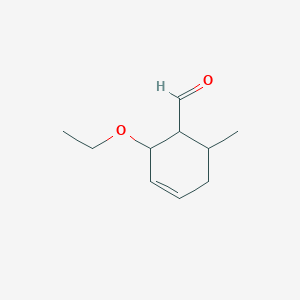
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
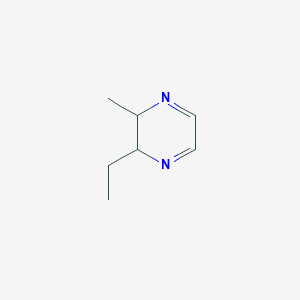
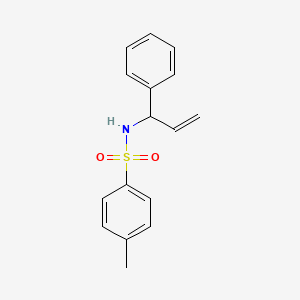
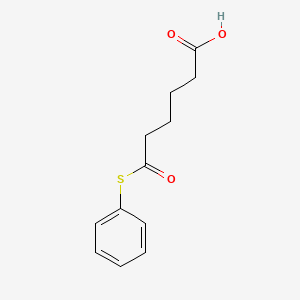



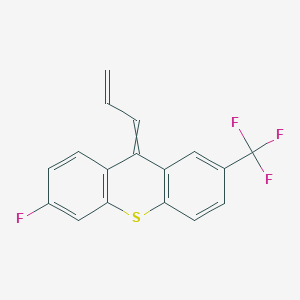
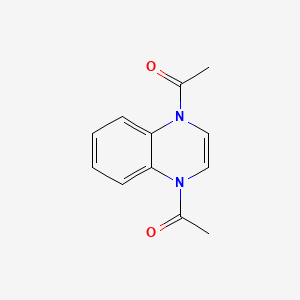
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
